tert-Butyl (4-cyanocuban-1-yl)carbamate
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Overview
Description
tert-Butyl N-(8-cyanocuban-1-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The compound features a tert-butyl group, a cyanocuban moiety, and a carbamate functional group, making it a unique and versatile molecule in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(8-cyanocuban-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with 8-cyanocuban-1-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of tert-butyl N-(8-cyanocuban-1-yl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(8-cyanocuban-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanocuban moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the cyanocuban moiety.
Reduction: Reduced forms of the cyanocuban moiety.
Substitution: Substituted carbamates with different functional groups.
Scientific Research Applications
Chemistry: tert-Butyl N-(8-cyanocuban-1-yl)carbamate is used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of amine groups during the synthesis of complex peptides .
Biology: In biological research, the compound is used to study the interactions of carbamate derivatives with enzymes and proteins. It serves as a model compound to understand the binding and inhibition mechanisms of carbamates .
Medicine: Its unique structure allows for the design of novel therapeutic agents targeting specific enzymes and receptors .
Industry: In the industrial sector, tert-butyl N-(8-cyanocuban-1-yl)carbamate is used in the synthesis of specialty chemicals and advanced materials. It is also employed in the production of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-butyl N-(8-cyanocuban-1-yl)carbamate involves the formation of a stable carbamate linkage with the target molecule. The tert-butyl group provides steric hindrance, protecting the carbamate from hydrolysis. The cyanocuban moiety interacts with specific molecular targets, modulating their activity. The compound can inhibit enzymes by forming a covalent bond with the active site, leading to the inactivation of the enzyme .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate used as a protecting group for amines.
tert-Butyl N-(2-cyanophenyl)carbamate: Another carbamate with a cyanophenyl group instead of a cyanocuban moiety.
tert-Butyl N-(4-cyanobenzyl)carbamate: A carbamate with a cyanobenzyl group.
Uniqueness: tert-Butyl N-(8-cyanocuban-1-yl)carbamate is unique due to the presence of the cyanocuban moiety, which imparts distinct chemical and physical properties. The cubane structure is highly strained, making the compound more reactive and versatile in various chemical reactions.
Properties
IUPAC Name |
tert-butyl N-(4-cyanocuban-1-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-12(2,3)18-11(17)16-14-8-5-9(14)7-10(14)6(8)13(5,7)4-15/h5-10H,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRCFWXVSJDRCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12C3C4C1C5C2C3C45C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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